N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
Description
Historical Context and Discovery
The discovery of N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is rooted in the early 21st-century push to develop heterocyclic compounds with enhanced bioactivity and selectivity. While its exact synthesis date remains unspecified, its CAS registry number (940999-55-3) places its formal characterization within the post-2000 era of combinatorial chemistry and high-throughput screening. The compound’s design reflects a deliberate fusion of three key structural motifs:
- A 4,6-dimethylpyrimidin-2-yl group , leveraging pyrimidine’s role as a bioisostere for nucleic acid bases.
- A 2-methoxy-5-sulfonylbenzamide backbone , drawing from sulfonamide-based drug development trends.
- A morpholin-4-ylsulfonyl substituent , capitalizing on morpholine’s pharmacokinetic advantages.
Early synthetic efforts focused on modular assembly, with the pyrimidine ring constructed via Biginelli-like condensations, followed by sequential sulfonylation and amidation steps. The morpholine sulfonyl group was introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions to avoid over-sulfonation.
Significance in Medicinal Chemistry Research
This compound’s significance lies in its multifaceted interactions with biological targets, as inferred from structural analogs:
Table 1: Structural Motifs and Their Pharmacological Implications
The 2-methoxy group on the benzamide ring serves dual purposes: steric hindrance to prevent metabolic oxidation and electronic modulation of the sulfonamide’s acidity. Morpholine’s contribution to blood-brain barrier permeability makes this compound a candidate for neuropharmacological applications, though specific target validation remains an active research area.
Classification in Heterocyclic Compound Taxonomy
Taxonomically, this molecule belongs to three overlapping categories:
- Pyrimidine Derivatives : As a 2-aminopyrimidine substituted with dimethyl groups, it shares structural kinship with antiviral agents like emtricitabine.
- Sulfonamide-Benzamides : The sulfamoyl benzamide core aligns with protease inhibitors and diuretics, though the methoxy substitution distinguishes it from classical members.
- Morpholine-Containing Compounds : The morpholin-4-ylsulfonyl group places it among kinase inhibitors such as fostamatinib, albeit with a unique sulfonamide linkage.
Its IUPAC name, This compound , systematically encodes these features:
- Root: Benzamide (phenylcarboxamide)
- Substituents:
- Methoxy at position 2
- Morpholin-4-ylsulfonyl at position 5
- 4,6-Dimethylpyrimidin-2-yl amine at the amide nitrogen
Research Objectives and Academic Scope
Current research objectives focus on three axes:
- Synthetic Optimization : Developing one-pot methodologies to reduce step counts while maintaining yield. Recent advances in flow chemistry show promise for scaling the sulfonylation step.
- Target Identification : Leveraging computational docking to predict interactions with kinases (e.g., JAK3) and ion channels (e.g., TRPV3).
- Structure-Activity Relationships (SAR) : Systematically varying substituents to map pharmacophore requirements. Preliminary studies suggest that replacing the 4,6-dimethyl groups with halogens enhances target affinity but reduces solubility.
Table 2: Key Synthetic Challenges and Innovations
Future directions include exploring enantioselective synthesis routes and evaluating in vivo efficacy in disease models relevant to the compound’s putative targets. Collaborative efforts between synthetic chemists and pharmacologists will be critical to fully realize its therapeutic potential.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12-10-13(2)20-18(19-12)21-17(23)15-11-14(4-5-16(15)26-3)28(24,25)22-6-8-27-9-7-22/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOFPVLLZJCIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide, identified by its CAS number 940999-70-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with dimethyl groups, a methoxy group , and a morpholine sulfonyl moiety. Its molecular formula is with a molecular weight of approximately 406.5 g/mol.
| Property | Value |
|---|---|
| CAS Number | 940999-70-2 |
| Molecular Formula | C18H22N4O5S |
| Molecular Weight | 406.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules , such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It may bind to receptors influencing cellular signaling pathways related to inflammation and cancer.
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Studies have shown IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.1 |
| HEK293 | 5.3 |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties , particularly against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM . This suggests potential applications in treating bacterial infections.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. It has been shown to reduce reactive oxygen species (ROS) levels in cells, although this effect is less pronounced compared to established antioxidants like N-acetyl-L-cysteine .
Study on Antiproliferative Effects
In a recent study published in MDPI, various derivatives of benzamide were synthesized and tested for their antiproliferative effects on cancer cell lines. Among these derivatives, the one closely related to this compound showed promising results with low IC50 values across multiple cancer types, indicating its potential as a lead compound for further development .
Antimicrobial Efficacy Evaluation
Another research effort focused on evaluating the antimicrobial efficacy of the compound against several bacterial strains. The results confirmed its effectiveness against E. faecalis, supporting the hypothesis that modifications in the chemical structure can enhance antibacterial properties .
Scientific Research Applications
Anticancer Activity
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has been investigated for its potential anticancer properties. Studies suggest that compounds with similar structural motifs exhibit inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, the presence of the pyrimidine ring is often associated with enhanced activity against tumor cells due to its ability to interfere with nucleic acid synthesis and repair mechanisms.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. The morpholine and sulfonamide groups are known to enhance the antibacterial activity of compounds by interacting with bacterial enzymes and disrupting cell wall synthesis. In vitro studies have demonstrated effectiveness against various strains of bacteria, suggesting its potential use as a lead compound for developing new antibiotics.
Neurological Applications
There is emerging evidence that this compound could be beneficial in treating neurological disorders. The structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating conditions such as epilepsy or anxiety disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of growth in colorectal cancer cell lines when treated with this compound. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for antibiotic development. |
| Study C | Neurological Impact | Preliminary data suggested modulation of GABAergic activity, supporting further exploration in epilepsy models. |
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with several analogues:
- Pyrimidine-Benzamide Derivatives : Compounds 6–13 from feature pyrimidine-carbamoyl benzamides with substituents such as trifluoroethoxy, chloro, and methoxy groups. The target compound distinguishes itself with a 4,6-dimethylpyrimidine ring and a morpholine sulfonyl group at the benzamide’s 5-position .
- Anti-HIV Agents : SPIII-5ME-AC () contains a pyrimidine-sulfonamide scaffold but substitutes the morpholine group with an acetylated indole, demonstrating anti-HIV integrase activity. The morpholine sulfonyl group in the target compound may alter binding kinetics compared to SPIII-5ME-AC’s indole moiety .
- Simple Benzamides : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) lacks the pyrimidine and sulfonyl groups, highlighting the role of these moieties in modulating steric and electronic properties .
Physical Properties
Key physical data for select analogues are summarized below:
- Trends : Chloro substituents (e.g., Compound 11) correlate with higher melting points, likely due to increased crystallinity. Trifluoroethoxy groups (Compound 8) reduce melting points, suggesting enhanced lipophilicity. The target compound’s morpholine sulfonyl group may balance solubility and stability, though experimental data are needed .
Structural and Crystallographic Analysis
The compound’s structure determination would benefit from tools like SHELXL () for small-molecule refinement and WinGX/ORTEP (–8) for visualizing anisotropic displacement parameters. These tools enable precise comparison of bond lengths, angles, and packing interactions with analogues .
Q & A
Q. What are the key steps for synthesizing N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of benzamide derivatives, nucleophilic substitution for morpholine incorporation, and pyrimidine ring functionalization. Optimization requires precise control of:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and stability of intermediates .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of sulfonyl and morpholine groups .
- Catalysts : Bases such as K₂CO₃ or NaH facilitate deprotonation and nucleophilic attacks . Yield optimization involves monitoring via TLC or HPLC and purification through recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., methoxy at C2, sulfonyl at C5) .
- IR spectroscopy : Peaks at ~1150 cm⁻¹ (sulfonyl S=O) and ~1250 cm⁻¹ (morpholine C-O-C) verify functional groups .
- Mass spectrometry (ESI-MS) : Molecular ion peaks confirm the molecular weight (e.g., ~460–480 g/mol range) .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to assess safety margins .
- Targeted enzyme inhibition : Screen against kinases or proteases linked to disease pathways, leveraging the sulfonyl group’s affinity for active sites .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding modes with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonyl-morpholine moiety and target proteins (e.g., kinases) .
- MD simulations : Simulate ligand-protein stability over 100+ ns to assess binding affinity and conformational changes .
- QSAR modeling : Correlate substituent variations (e.g., methyl groups on pyrimidine) with bioactivity to guide analog design .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Contradictions may arise from pharmacokinetic factors (e.g., poor solubility). Mitigation strategies include:
- Solubility enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as nanoparticles .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) .
- Pharmacophore refinement : Modify the benzamide core to improve membrane permeability .
Q. What methodologies are effective in designing analogs with improved selectivity?
- Bioisosteric replacement : Swap the pyrimidine ring with triazine or quinazoline to alter target specificity .
- Fragment-based design : Use X-ray crystallography of ligand-target complexes to guide substitutions (e.g., fluorination at C4 for enhanced binding) .
- Selectivity profiling : Screen analogs against panels of related enzymes (e.g., kinase isoform selectivity) .
Q. How can reaction pathways be optimized for scalability without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions and improves yield for steps like sulfonylation .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., reagent ratios, temperature gradients) .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields?
- Reproducibility checks : Validate protocols using identical reagents (e.g., anhydrous solvents, fresh catalysts) .
- Intermediate characterization : Isolate and characterize intermediates (e.g., sulfonyl chloride precursor) to identify yield-limiting steps .
- Cross-lab validation : Collaborate with independent labs to confirm optimal conditions (e.g., 72-hour reaction time vs. reported 48 hours) .
Q. What strategies validate the compound’s mechanism of action when conflicting hypotheses exist?
- Kinetic studies : Measure enzyme inhibition constants (Ki) under varied conditions to distinguish competitive vs. allosteric effects .
- Genetic knockdown : Use CRISPR/Cas9 to silence putative targets and observe phenotypic rescue in cellular models .
- Thermal shift assays : Monitor protein melting temperature shifts upon ligand binding to confirm direct interaction .
Methodological Resources
- Synthetic protocols : Detailed in .
- Computational tools : ICReDD’s reaction path search methods ().
- Structural databases : Crystallographic data from Acta Crystallographica ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
